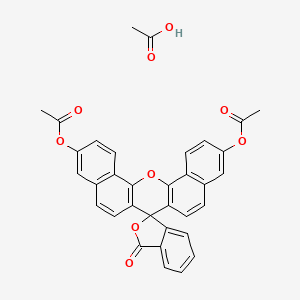
tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate is a complex organic compound with the molecular formula C15H23N3O5S It is known for its unique structure, which includes a thiazole ring, an ethoxy group, and a tert-butyl ester
Vorbereitungsmethoden
The synthesis of tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate involves multiple steps. One common synthetic route starts with tert-Butyl 3-oxobutanoate, which undergoes oximation and hydrocarbonylation to form 2-methoxyformylmethoxyimino-3-oxobutyric acid tert-butyl ester. This intermediate is then reacted with acyl halide as an activator to produce the final compound . Industrial production methods typically involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Analyse Chemischer Reaktionen
tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace the amino group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Wirkmechanismus
The mechanism of action of tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate involves its interaction with specific molecular targets and pathways. The thiazole ring and the ethoxy group play crucial roles in its binding to enzymes and receptors. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate can be compared with other similar compounds, such as:
2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino) acetate: This compound has a similar thiazole ring structure but differs in the substituents attached to the ring.
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives: These compounds share the thiazole ring but have different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H32N4O6S |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(2,2-diethoxyethylamino)-2-oxoethylidene]amino]oxy-2-methylpropanoate |
InChI |
InChI=1S/C19H32N4O6S/c1-8-26-13(27-9-2)10-21-15(24)14(12-11-30-17(20)22-12)23-29-19(6,7)16(25)28-18(3,4)5/h11,13H,8-10H2,1-7H3,(H2,20,22)(H,21,24)/b23-14+ |
InChI-Schlüssel |
LYHHVZHTJVBFBA-OEAKJJBVSA-N |
Isomerische SMILES |
CCOC(CNC(=O)/C(=N/OC(C)(C)C(=O)OC(C)(C)C)/C1=CSC(=N1)N)OCC |
Kanonische SMILES |
CCOC(CNC(=O)C(=NOC(C)(C)C(=O)OC(C)(C)C)C1=CSC(=N1)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


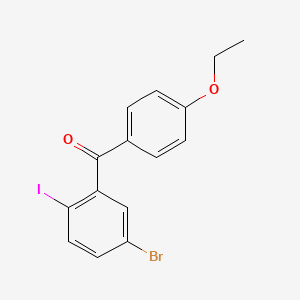
![phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate](/img/structure/B13861420.png)
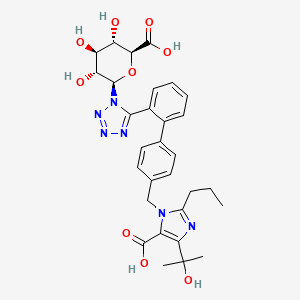
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[nitroso(trideuteriomethyl)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13861434.png)
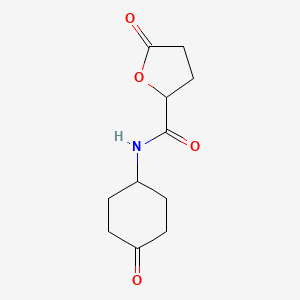
![N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13861443.png)

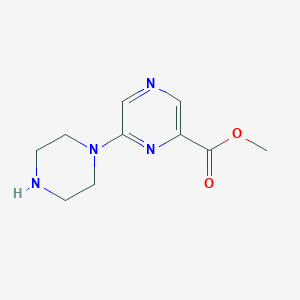
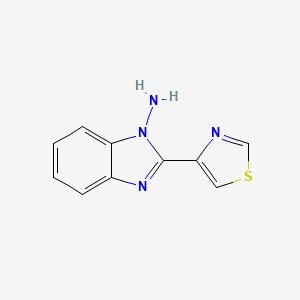
![tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13861455.png)
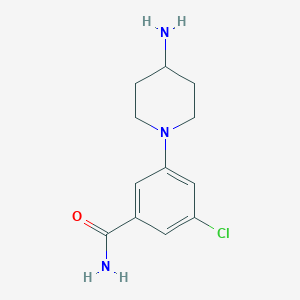
![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)
